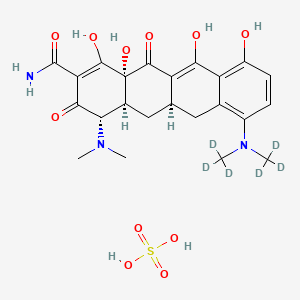
Tetramethylrhodamine-5-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylrhodamine-5-maleimide is a thiol-reactive fluorescent dye widely used in various scientific fields. It is known for its photostability and pH-insensitive red-orange fluorescence, making it suitable for labeling proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine-5-maleimide is synthesized through a series of chemical reactions involving tetramethylrhodamine and maleimide. The process typically involves the reaction of tetramethylrhodamine with maleic anhydride in the presence of a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine-5-maleimide primarily undergoes thiol-reactive reactions, forming stable conjugates with thiol groups present in proteins and other biomolecules . It does not react significantly with histidines and methionines under physiological conditions .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out under mild conditions, often at room temperature and neutral pH .
Major Products
The major products formed from these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine-5-maleimide has a wide range of applications in scientific research:
Mechanism of Action
Tetramethylrhodamine-5-maleimide exerts its effects through its thiol-reactive properties. It forms covalent bonds with thiol groups in proteins, resulting in stable fluorescent conjugates. This allows for the visualization and tracking of proteins in various biological systems . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein labeling and detection .
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine (TRITC): Another thiol-reactive dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine-5-maleimide, offering brighter and more photostable conjugates.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups and its photostable, pH-insensitive fluorescence. This makes it particularly suitable for long-term imaging and quantitative analysis in various scientific applications .
Properties
Molecular Formula |
C28H23N3O5 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 |
InChI Key |
KTVDADGGDFOITB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
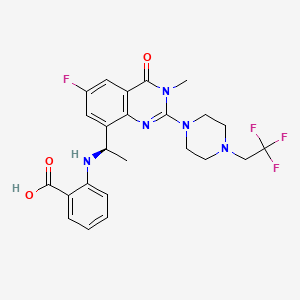
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
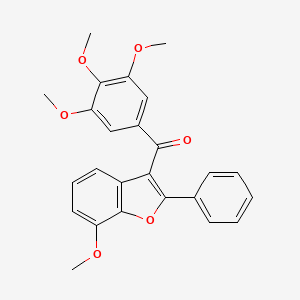
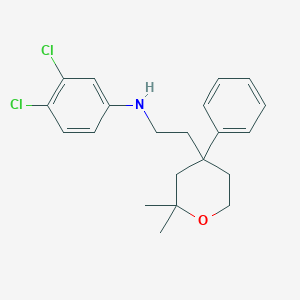
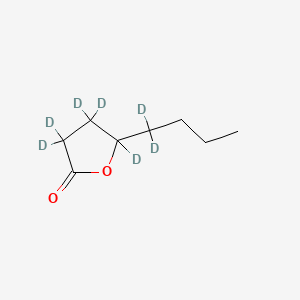
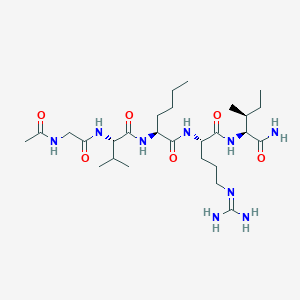
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
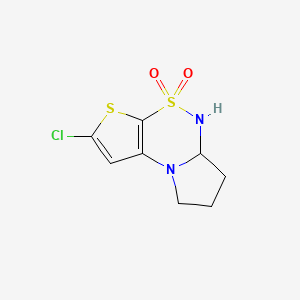
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)

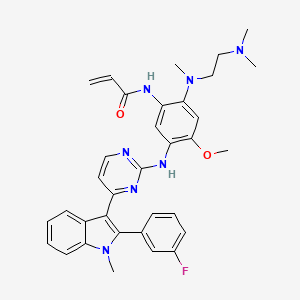
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
